molecular formula C19H19N3O2S B11976636 (2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11976636
M. Wt: 353.4 g/mol
InChI Key: XKBNQNLRNWATHJ-BSSBVLFISA-N
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Description

2-FURALDEHYDE (3-ALLYL-5-(4-ME-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that features a furan ring, a thiazolidine ring, and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURALDEHYDE (3-ALLYL-5-(4-ME-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of 2-furaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiazolidine ring.

    Reduction: Reduction reactions could target the hydrazone functional group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the furan or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Furaldehyde hydrazone: A simpler analog without the thiazolidine ring.

    Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine structures but different substituents.

    Benzylidene hydrazones: Compounds with similar hydrazone functional groups but different aromatic rings.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3O2S/c1-3-10-22-18(23)17(12-15-8-6-14(2)7-9-15)25-19(22)21-20-13-16-5-4-11-24-16/h3-9,11,13,17H,1,10,12H2,2H3/b20-13+,21-19+

InChI Key

XKBNQNLRNWATHJ-BSSBVLFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=CO3)/S2)CC=C

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=CO3)S2)CC=C

Origin of Product

United States

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